1-(Ethoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
“1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C9H15NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” can be represented by the SMILES stringO=C(OCC)N(CCC1)CC1C(O)=O
. The InChI representation is 1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
. Physical And Chemical Properties Analysis
“1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” is a solid substance . Its molecular weight is 201.22 .Scientific Research Applications
Neurotransmitter Modulation
Nipecotic acid is a GABA (gamma-aminobutyric acid) analog. GABA is a major inhibitory neurotransmitter in the central nervous system. Researchers have explored nipecotic acid’s potential as a modulator of GABAergic signaling. It can influence GABA uptake and metabolism, impacting neuronal excitability and synaptic transmission .
Anticonvulsant Properties
Due to its GABAergic activity, nipecotic acid has been investigated as an anticonvulsant agent. It may help reduce seizure activity by enhancing GABA-mediated inhibition. Studies have explored its efficacy in animal models of epilepsy .
Transporter Substrate
Nipecotic acid is a substrate for the GABA transporter (GAT-1). Researchers use it to study transporter kinetics and assess drug interactions with GAT-1. Understanding transporter function is crucial for drug development targeting neurological disorders .
Chemical Synthesis and Derivatives
Nipecotic acid serves as a building block in organic synthesis. Chemists utilize it to create derivatives with modified functional groups. These derivatives may exhibit different pharmacological properties, making them valuable for drug discovery .
Metabolism and Pharmacokinetics
Studying nipecotic acid’s metabolism and pharmacokinetics provides insights into drug absorption, distribution, metabolism, and excretion (ADME). Researchers investigate its clearance, tissue distribution, and potential interactions with other drugs .
Proteomics Research
Nipecotic acid is used in proteomics studies as a biochemical tool. Scientists employ it to explore protein interactions, post-translational modifications, and enzyme activities. Its unique structure allows researchers to probe specific protein targets .
Mechanism of Action
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may interact with GABA transporters, preventing the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it acts on GABA transporters, it could influence the GABAergic pathway, affecting neuronal excitability and synaptic transmission .
Result of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .
properties
IUPAC Name |
1-ethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDFWFNURSULS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid |
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